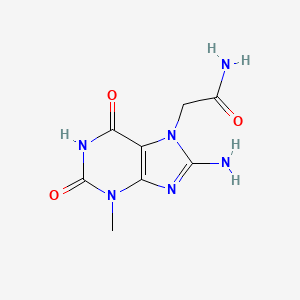

2-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide

CAS No.:

Cat. No.: VC15937179

Molecular Formula: C8H10N6O3

Molecular Weight: 238.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N6O3 |

|---|---|

| Molecular Weight | 238.20 g/mol |

| IUPAC Name | 2-(8-amino-3-methyl-2,6-dioxopurin-7-yl)acetamide |

| Standard InChI | InChI=1S/C8H10N6O3/c1-13-5-4(6(16)12-8(13)17)14(2-3(9)15)7(10)11-5/h2H2,1H3,(H2,9,15)(H2,10,11)(H,12,16,17) |

| Standard InChI Key | WNCGKDVEDCYYDM-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC(=O)N |

Introduction

Structural Characteristics and Nomenclature

Core Molecular Architecture

The compound’s structure centers on a purine scaffold, a bicyclic system comprising fused pyrimidine and imidazole rings. At position 3, a methyl group substitutes the purine ring, while positions 2 and 6 are occupied by ketone oxygen atoms (dioxo groups). The 8-amino group and the 7-yl acetamide side chain distinguish it from canonical purines like adenine or guanine. This substitution pattern suggests potential interactions with enzymes or receptors that recognize modified purine structures, such as kinases or adenosine receptors.

The IUPAC name, 2-(8-amino-3-methyl-2,6-dioxopurin-7-yl)acetamide, systematically describes these substituents. Computational models derived from PubChem data confirm the stability of this configuration, with the acetamide group adopting a planar conformation relative to the purine ring .

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, Table 1 contrasts the molecular features of 2-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide with related purine derivatives:

The target compound’s 8-amino group and acetamide side chain differentiate it from analogs with ester or N-methyl modifications, which may alter solubility and receptor binding .

Synthesis and Manufacturing

Synthetic Pathways

Purine derivatives are typically synthesized through multi-step reactions involving amination, alkylation, and acylation. For 2-(8-Amino-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide, a plausible route begins with a purine base (e.g., theophylline or xanthine) as the starting material. Key steps include:

-

Methylation at Position 3: Introducing the methyl group via alkylating agents like methyl iodide under basic conditions.

-

Oxidation at Positions 2 and 6: Converting hydroxyl groups to ketones using oxidizing agents such as potassium permanganate.

-

Amination at Position 8: Replacing a leaving group (e.g., chlorine) with an amine via nucleophilic substitution.

-

Acetamide Side Chain Addition: Coupling the purine intermediate with chloroacetamide using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide).

Optimization Considerations

Reaction yield and purity depend critically on:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amination steps.

-

Temperature Control: Oxidation reactions require elevated temperatures (80–100°C), while amination proceeds optimally at 25–40°C.

-

Catalyst Use: Palladium catalysts may facilitate coupling reactions for side-chain attachment.

Physicochemical Properties

Analytical Characterization

Modern techniques validate the compound’s identity and purity:

-

NMR Spectroscopy: ¹H-NMR peaks at δ 2.9–3.1 ppm confirm the methyl group, while δ 7.8–8.0 ppm signal the purine protons.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 239.2 [M+H]⁺, consistent with the molecular weight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume